10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis
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Overview
Description
The compound “10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis” is an organic compound with a molecular weight of 249.64 . It is also known as (3aR,9aS)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-benzo[5,6][1,4]dioxino[2,3-c]pyrrole hydrochloride . The compound appears as a powder and is stored at room temperature .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.64 . It appears as a powder and is stored at room temperature . .Scientific Research Applications
Reactivity of Complex Molecules
- A study on the reactivity of certain dienes under acidic conditions revealed insights into transposition reactions, nucleophilic substitutions, and the mechanisms of reactions with organolithium reagents, proposing a probable mechanism for these reactions (Alonso, Barba, & Yus, 1990).
Molecular Structure and Synthesis
- The synthesis and structure of highly strained bicycloalkane derivatives have been explored, highlighting methods for the preparation of complex molecules and the structural analysis through X-ray crystallography (Gassman, Korn, Bailey, Johnson, Finer, & Clardy, 1979).
Chemical Synthesis Approaches
- Research into the synthesis and molecular structure of substituted cycloalkanes provides valuable insights into chemical synthesis techniques, structural determination, and the potential applications of complex cycloalkanes in scientific research (Soldatenkov, Kuleshova, Mandal, Nesterov, Mamyrbekova, & Struchkov, 1996).
Configuration and Structural Analysis
- Detailed structural analysis and configuration determination of complex organic compounds, utilizing methods such as X-ray crystallography and NMR spectroscopy, are critical for understanding their properties and potential applications (Lazrak, Essassi, El-Bali, & Bolte, 2000).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific types of hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
(3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;/h1-2,7-8,13H,3-4H2;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGILNORYCIRPT-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OC3=C(C=CC(=C3O2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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